

# Navtemadlin: A Technical Overview of Initial Safety and Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Navtemadlin |           |
| Cat. No.:            | B612071     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Navtemadlin** (formerly AMG 232, now KRT-232) is an orally bioavailable, selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] Its mechanism of action centers on disrupting the MDM2-p53 interaction, thereby liberating the p53 tumor suppressor protein from its primary negative regulator.[2][3] In malignancies with wild-type TP53, this leads to the restoration of p53 function, inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[1][2] This document provides a comprehensive technical guide on the foundational preclinical and clinical studies that have characterized the initial safety and efficacy profile of **navtemadlin**, with a particular focus on its development in myelofibrosis (MF).

# **Pharmacology and Mechanism of Action**

**Navtemadlin** is a potent antagonist of the MDM2-p53 interaction, binding to MDM2 with high affinity (dissociation constant [Kd] of 0.045 nM) and inhibiting the interaction with a half-maximal inhibitory concentration (IC50) of 0.6 nM in biochemical assays.[1] In TP53 wild-type cancer cell lines, **navtemadlin** demonstrates potent cellular activity, inhibiting cell growth with IC50 values of 9.1 nM in the MDM2-amplified SJSA-1 osteosarcoma cell line and 10 nM in the HCT116 colorectal cancer cell line.[1]



The restoration of p53 activity by **navtemadlin** leads to the transcriptional activation of p53 target genes, including those involved in apoptosis.[2] Preclinical studies have shown that **navtemadlin** induces the expression of pro-apoptotic BCL-2 family proteins such as Bak, Bax, and Bim, leading to cytochrome c release and caspase-3 activation.[3] This targeted induction of apoptosis in malignant cells forms the basis of its therapeutic rationale.

#### Navtemadlin Mechanism of Action



Click to download full resolution via product page

Figure 1: **Navtemadlin**'s mechanism of action in restoring p53 function.



# **Preclinical Efficacy**

In vivo studies using murine xenograft models of human cancers with wild-type TP53 demonstrated **navtemadlin**'s potent antitumor activity. In an MDM2-amplified SJSA-1 osteosarcoma model, oral administration of **navtemadlin** resulted in robust, dose-dependent tumor growth inhibition, with complete tumor regression observed in the majority of mice at higher doses.[4][5] These effects were correlated with the induction of the p53 target gene, p21, in tumor tissues.[4]

In preclinical models of myeloid malignancies, **navtemadlin** demonstrated dose-dependent activity in reducing leukemic cell burden and significantly prolonged survival in a murine patient-derived xenograft model of myeloproliferative neoplasm-blast phase.[6] Furthermore, in MOLM-13 TP53 wild-type xenografts, **navtemadlin** monotherapy at 100 mg/kg led to prolonged survival, with all mice alive at the study's termination on day 113.[3]

# **Clinical Development and Efficacy in Myelofibrosis**

The clinical development of **navtemadlin** has been most prominent in patients with myelofibrosis, particularly those who are relapsed or refractory to Janus kinase (JAK) inhibitors. [1]

## Phase 3 BOREAS Study (NCT03662126)

The BOREAS trial was a global, randomized, phase 3 study evaluating **navtemadlin** monotherapy against the best available therapy (BAT) in patients with TP53-wild-type myelofibrosis who were relapsed or refractory to JAK inhibitor therapy.[7]

Experimental Protocol: BOREAS Study

- Study Design: Randomized, open-label, multicenter, global Phase 3 trial.
- Patient Population: Adults with primary or secondary myelofibrosis with wild-type TP53, relapsed or refractory to JAK inhibitor treatment, with intermediate- or high-risk disease per the Dynamic International Prognostic Scoring System (DIPSS), and peripheral blasts <10%.</li>
   [7]
- Randomization: 2:1 ratio to receive either navtemadlin or BAT.[7]



- Treatment Arms:
  - Navtemadlin: 240 mg administered orally once daily on days 1-7 of a 28-day cycle.[7][8]
  - Best Available Therapy (BAT): Included hydroxyurea, chemotherapy, immunomodulatory drugs, or supportive care (JAK inhibitors were excluded).[7]
- Primary Endpoints: Spleen volume reduction of at least 35% (SVR35) and total symptom score reduction of at least 50% (TSS50) at week 24.[9]



Click to download full resolution via product page

Figure 2: Simplified workflow of the BOREAS Phase 3 clinical trial.

#### Efficacy Results:

The BOREAS study demonstrated that **navtemadlin** monotherapy led to statistically significant and clinically meaningful improvements in key disease endpoints compared to BAT.[1] At 24 weeks, **navtemadlin** nearly tripled the rate of SVR35 and doubled the rate of TSS50 improvement.[1][8]



| Efficacy Endpoint<br>(at Week 24)          | Navtemadlin<br>(n=123) | Best Available<br>Therapy (BAT)<br>(n=60) | p-value       |
|--------------------------------------------|------------------------|-------------------------------------------|---------------|
| Spleen Volume<br>Reduction ≥35%<br>(SVR35) | 15%[8][9]              | 5%[8][9]                                  | 0.08[7]       |
| Total Symptom Score Reduction ≥50% (TSS50) | 24%[8][9]              | 12%[8][9]                                 | 0.05[7]       |
| Mean Absolute Change in TSS from Baseline  | -4.6[9][10]            | +0.9[9][10]                               | 0.0078[9][10] |

#### Disease-Modifying Activity:

**Navtemadlin** has also shown evidence of disease-modifying activity.[1] Treatment was associated with significant reductions in bone marrow fibrosis, circulating CD34+ malignant progenitor cells, and the variant allele frequency (VAF) of driver gene mutations.[1][2]

| Biomarker Response                                      | Navtemadlin                | Best Available Therapy<br>(BAT) |
|---------------------------------------------------------|----------------------------|---------------------------------|
| Bone Marrow Fibrosis<br>Reduction                       | 48% of patients[8]         | 24% of patients[8]              |
| Median Change in CD34+<br>Cells from Baseline (Week 24) | -70% (n=48)[10]            | -38% (n=19)[10]                 |
| Reduction in Driver Gene VAF<br>≥50% (Week 24)          | 21% of patients (n=82)[10] | 12% of patients (n=33)[10]      |

# Phase 1b/2 Combination Study (KRT-232-109 / NCT04485260)



This study evaluated **navtemadlin** as an add-on therapy to ruxolitinib in patients with myelofibrosis who had a suboptimal response to ruxolitinib alone.[10]

Experimental Protocol: KRT-232-109 Study

- Study Design: Open-label, multicenter, Phase 1b/2 study.[10][11]
- Patient Population: Patients with TP53-wild-type primary or secondary myelofibrosis with a suboptimal response to ruxolitinib.[10]
- Treatment: Navtemadlin added to ongoing ruxolitinib therapy. The recommended Phase 2
  dose (RP2D) of navtemadlin was determined to be 240 mg once daily on days 1-7 of a 28day cycle.[10]
- Primary Endpoints: Determine the RP2D of navtemadlin and SVR35 at week 24.[10]

Efficacy Results (at Week 24, n=19):

| Efficacy Endpoint                          | Percentage of Patients |
|--------------------------------------------|------------------------|
| Spleen Volume Reduction ≥25%               | 42%[10]                |
| Spleen Volume Reduction ≥35% (SVR35)       | 32%[10]                |
| Total Symptom Score Reduction ≥50% (TSS50) | 32%[10]                |

## Safety and Tolerability

The safety profile of **navtemadlin** has been characterized across multiple clinical trials.[1] The adverse events are generally predictable and manageable, consistent with the on-target mechanism of p53 activation in rapidly dividing normal tissues.[1]

## **Phase 1 Study in Advanced Solid Tumors (AMG 232)**

An initial Phase 1, first-in-human study evaluated AMG 232 (**navtemadlin**) in patients with TP53-wild-type advanced solid tumors or multiple myeloma.[12][13]

Experimental Protocol: Phase 1 Dose Escalation



- Study Design: Open-label, dose-escalation (n=39) and dose-expansion (n=68) Phase 1 study.[12][13]
- Patient Population: Patients with TP53-wild-type refractory solid tumors.[12][13]
- Treatment: Once-daily AMG 232 (doses ranging from 15 mg to 960 mg) for seven days every
   3 weeks.[12][13]
- Primary Objective: Assess safety and determine the maximum tolerated dose (MTD).[12][13]

#### Safety Findings:

The highest tolerable dose was determined to be 240 mg daily for 7 days every 3 weeks.[12] [13] Dose-limiting toxicities included thrombocytopenia and neutropenia.[12][13] The most common adverse events were typically mild to moderate and included:

- Diarrhea[12][13]
- Nausea[12][13]
- Vomiting[12][13]
- Fatigue[12][13]
- Decreased appetite[12][13]
- Anemia[12][13]

## Safety in the BOREAS Study

In the Phase 3 BOREAS study, the most common grade 3/4 treatment-emergent adverse events (TEAEs) were hematologic and gastrointestinal.



| Grade 3/4 Treatment-<br>Emergent Adverse Events | Navtemadlin | Best Available Therapy<br>(BAT) |
|-------------------------------------------------|-------------|---------------------------------|
| Hematologic                                     |             |                                 |
| Thrombocytopenia                                | 37%[7]      | 21%[7]                          |
| Anemia                                          | 29%[7]      | 25%[7]                          |
| Neutropenia                                     | 24%[7]      | 12%[7]                          |
| Gastrointestinal                                |             |                                 |
| Diarrhea                                        | 5%[7]       | 2%[7]                           |
| Nausea                                          | 3%[7]       | 0%[7]                           |
| Vomiting                                        | 2%[7]       | 0%[7]                           |

Gastrointestinal events were predominantly observed during the first week of treatment and were manageable.[8] Importantly, mean platelet and hemoglobin levels remained stable throughout the course of the study.[7] The implementation of an intermittent dosing schedule has been crucial in establishing a therapeutic window that balances efficacy with tolerability.[1]

## **Future Directions**

Ongoing and planned clinical trials are exploring the utility of **navtemadlin** in combination with ruxolitinib in earlier lines of myelofibrosis therapy, such as in the Phase 3 POIESIS trial (NCT06479135) for JAK inhibitor-naïve patients with a suboptimal response.[1][14] Additionally, its potential is being investigated in other TP53-wild-type malignancies, including endometrial cancer and small cell lung cancer.[11][15][16]

## Conclusion

Initial studies have established **navtemadlin** as a potent and selective MDM2 inhibitor with a clear mechanism of action. In patients with relapsed or refractory myelofibrosis, **navtemadlin** has demonstrated clinically meaningful efficacy, improving spleen volume, symptom burden, and disease-related biomarkers. Its safety profile is well-characterized and considered manageable, with predictable on-target effects. These foundational data support the continued



development of **navtemadlin** as a promising new therapeutic agent for TP53-wild-type malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor—Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. Facebook [cancer.gov]
- 12. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Navtemadlin: A Technical Overview of Initial Safety and Efficacy Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b612071#initial-studies-on-the-safety-and-efficacy-of-navtemadlin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com